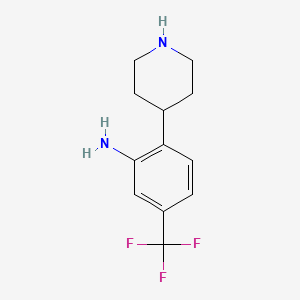![molecular formula C12H15BN2O4 B1441757 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1425334-89-9](/img/structure/B1441757.png)
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-8(13(17)18)10-9(15)5-4-6-14-10/h4-7,17-18H,1-3H3 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is an off-white solid . The compound’s linear formula is C12H15BN2O4 .Scientific Research Applications
Targeted Protein Degradation
This compound is utilized as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit specific proteins to an E3 ubiquitin ligase, leading to the protein’s degradation . The boronic acid moiety of this compound provides a reactive site for coupling with other molecules, which is crucial for creating the bifunctional structure of PROTACs.
Suzuki-Miyaura Cross-Coupling
The boronic acid group in this compound is reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is widely used in organic synthesis to form carbon-carbon bonds, enabling the construction of complex molecules for pharmaceuticals and materials science.
Chemical Synthesis
As a boronic acid derivative, this compound is valuable in various chemical synthesis applications. It can be used to create diverse chemical structures, which are essential in the synthesis of new compounds with potential therapeutic applications .
Ligand-Controlled Regioselective Coupling
The compound serves as a reagent in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This application allows for precise control over the formation of regioisomers, which is significant in the synthesis of compounds with specific structural requirements.
Gene Activation
A derivative of this compound has been optimized for gene activation in cells . This application is particularly relevant in the field of genetic engineering and gene therapy, where precise activation of genes is necessary for therapeutic outcomes.
Dipeptide Synthesis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in peptide synthesis. This compound, with its BOC group, can be involved in the synthesis of dipeptides, which are the building blocks of proteins . The BOC group protects the reactive amine during the coupling process, which is removed after the synthesis to yield the final peptide product.
Safety and Hazards
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPGJMHBDEHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)
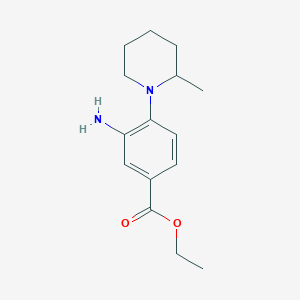
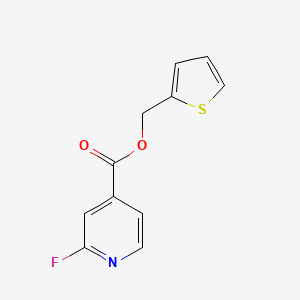
![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
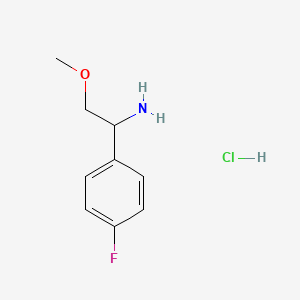
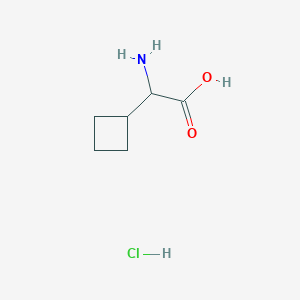
![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)
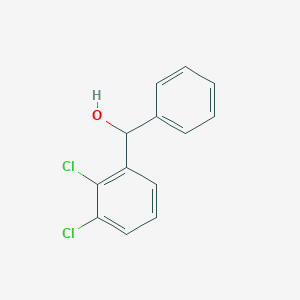


![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
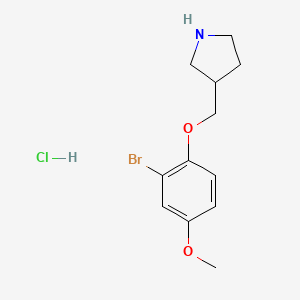
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
